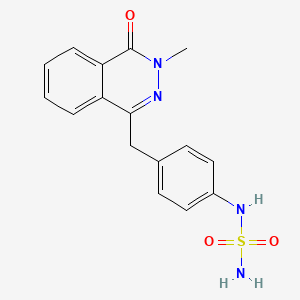

Enpp-1-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N4O3S |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

2-methyl-1-oxo-4-[[4-(sulfamoylamino)phenyl]methyl]phthalazine |

InChI |

InChI=1S/C16H16N4O3S/c1-20-16(21)14-5-3-2-4-13(14)15(18-20)10-11-6-8-12(9-7-11)19-24(17,22)23/h2-9,19H,10H2,1H3,(H2,17,22,23) |

InChI Key |

ZBMUKGSKMVACJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=C(C=C3)NS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ENPP1 Inhibition in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: ENPP1 as an Innate Immune Checkpoint

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint within the tumor microenvironment (TME). ENPP1 is a type II transmembrane glycoprotein that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system's anti-cancer response.

The cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), often resulting from genomic instability in cancer cells. The enzyme cGAS detects this dsDNA and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). This cGAMP molecule then binds to and activates the STING protein on the endoplasmic reticulum, initiating a signaling cascade that leads to the production of type I interferons (IFN-I) and other inflammatory cytokines. This process is crucial for recruiting and activating immune cells, such as dendritic cells and cytotoxic T lymphocytes, to attack the tumor.

However, many tumor cells overexpress ENPP1 on their surface. ENPP1's primary function in this context is to hydrolyze extracellular cGAMP, preventing it from activating the STING pathway in adjacent immune cells. This action effectively creates an immunosuppressive shield around the tumor. Furthermore, ENPP1 can hydrolyze ATP to produce AMP, which is subsequently converted into adenosine, another potent immunosuppressive molecule in the TME. High ENPP1 expression is consequently associated with poor prognosis, increased metastasis, and resistance to immunotherapy in various cancers.

Small molecule inhibitors targeting ENPP1 are designed to block this immunosuppressive activity. While the specific compound "ENPP1-IN-19" is not documented in publicly available scientific literature, this guide will detail the mechanism of action using data from representative, potent ENPP1 inhibitors to illustrate the therapeutic strategy.

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are small molecules designed to bind to the active site of the ENPP1 enzyme, blocking its catalytic activity. The core mechanism of action involves two key consequences:

-

Preservation of Extracellular cGAMP: By inhibiting ENPP1, these compounds prevent the degradation of extracellular cGAMP. The resulting accumulation of cGAMP in the TME allows it to bind to and activate STING on host immune cells, particularly antigen-presenting cells (APCs) like dendritic cells. This restores the downstream signaling cascade, leading to the production of IFN-β, CXCL10, and other cytokines that promote a robust anti-tumor T-cell response. This mechanism can effectively convert immunologically "cold" tumors (lacking immune infiltration) into "hot" tumors that are more susceptible to immune attack.

-

Reduction of Immunosuppressive Adenosine: ENPP1-mediated hydrolysis of ATP is a source of extracellular AMP, the precursor to adenosine. By blocking ENPP1, inhibitors also reduce the production of adenosine, diminishing its immunosuppressive effects in the TME. This dual action—enhancing a key immunostimulatory pathway while dampening a major immunosuppressive one—makes ENPP1 an attractive target for cancer immunotherapy.

The ultimate goal of ENPP1 inhibition is to leverage the cancer-produced cGAMP for a controlled, local activation of the STING pathway, thereby boosting anti-tumor immunity without the systemic toxicities associated with direct STING agonists.

Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the cGAS-STING signaling pathway and the mechanism of ENPP1 inhibition.

Quantitative Data for Representative ENPP1 Inhibitors

As data for "ENPP1-IN-19" is not publicly available, the following tables summarize quantitative data for other well-characterized, potent ENPP1 inhibitors to exemplify the expected potency and efficacy.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

| Compound | Assay Type | Target/Cell Line | Potency | Citation |

| ZXP-8202 | Recombinant Human ENPP1 Enzymatic Assay | rhENPP1 | pM IC₅₀ | |

| ZXP-8202 | Cell-Based Enzymatic Assay | - | 20 nM EC₅₀ | |

| ZXP-8202 | STING-dependent IFNB1 Production Assay | MDA-MB-231 / THP-1 co-culture | 10 nM EC₅₀ | |

| Unnamed Leads | In Vitro Enzymatic Inhibition Assay | ENPP1 | <100 nM IC₅₀ | |

| AVA-NP-695 | STING-dependent Secretion Assay | - | Enhanced IFN-β and CXCL10 secretion |

Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors

| Compound | Mouse Model | Dosing Schedule | Outcome | Citation |

| ZXP-8202 | CT26 Syngeneic Model | 14 days | ~70% Tumor Growth Inhibition (TGI) | |

| ISM5939 | In vivo studies | QD (once daily) | Robust antitumor efficacy | |

| AVA-NP-695 | 4T1 Breast Cancer Syngeneic Model | - | Suppressed tumor growth and metastasis |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ENPP1 inhibitors. Below are protocols for key experiments cited in the literature.

In Vitro ENPP1 Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory activity of a compound on the ENPP1 enzyme (IC₅₀ value).

-

Methodology:

-

Recombinant human ENPP1 (rhENPP1) is incubated with a synthetic substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pNph-5'-TMP) in an assay buffer.

-

The test compound (e.g., ZXP-8202) is added at various concentrations.

-

ENPP1 hydrolyzes the substrate, producing a chromogenic product (p-nitrophenol), which can be measured spectrophotometrically at 405 nm.

-

The rate of product formation is measured over time.

-

The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

-

Cell-Based STING Activation Assay (Co-culture Model)

-

Objective: To measure the ability of an ENPP1 inhibitor to prevent cGAMP degradation and induce STING-dependent cytokine production (EC₅₀ value).

-

Methodology:

-

Cell Lines: A high ENPP1-expressing cancer cell line (e.g., human breast cancer MDA-MB-231) and a reporter immune cell line (e.g., human monocytic THP-1, which expresses STING) are used.

-

Conditioned Media Generation: MDA-MB-231 cells are treated with exogenous 2'3'-cGAMP in the presence of varying concentrations of the ENPP1 inhibitor (e.g., ZXP-8202). The ENPP1 on the cancer cells will hydrolyze the cGAMP unless inhibited.

-

Co-culture/Conditioned Media Transfer: After a set incubation period, the conditioned medium from the MDA-MB-231 cells is collected and transferred to a culture of THP-1 cells.

-

STING Activation Readout: The THP-1 cells are incubated with the conditioned medium. The amount of remaining cGAMP in the medium activates the STING pathway in the THP-1 cells.

-

Quantification: The level of STING activation is quantified by measuring the production of Interferon-β (IFN-β or IFNB1) in the THP-1 supernatant using methods like ELISA or qPCR.

-

EC₅₀ Calculation: The EC₅₀ value is calculated from the dose-response curve of the inhibitor concentration versus IFN-β production.

-

In Vivo Syngeneic Tumor Model

-

Objective: To evaluate the anti-tumor efficacy and tolerability of the ENPP1 inhibitor in an immunocompetent animal model.

-

Methodology:

-

Model System: A syngeneic mouse model, where cancer cells from a specific mouse strain are implanted into mice of the same strain (e.g., CT26 colon carcinoma cells into BALB/c mice), is used. This ensures a fully functional immune system is present to mediate the anti-tumor effects.

-

Tumor Implantation: A known number of tumor cells (e.g., 1x10⁶ CT26 cells) are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into vehicle control and treatment groups. The ENPP1 inhibitor is administered, typically orally, at a defined dose and schedule (e.g., daily for 14 days).

-

Efficacy Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated. Tumors and spleens may be harvested for further analysis (e.g., immunohistochemistry or flow cytometry) to assess immune cell infiltration (CD8+ T cells, dendritic cells).

-

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical development of an ENPP1 inhibitor.

Enpp-1-IN-19 and STING Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has been identified as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway. By hydrolyzing the second messenger 2’3′-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), ENPP1 suppresses anti-tumor immunity. Enpp-1-IN-19 is a potent, orally active small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway. This initiates a cascade of downstream signaling, resulting in the production of type I interferons and a robust anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of cellular damage or pathogen infection often found in the tumor microenvironment (TME).[1][2]

Pathway Activation Cascade:

-

cGAS Activation: The presence of dsDNA in the cytoplasm leads to the activation of the enzyme cGAS.[1]

-

cGAMP Synthesis: Activated cGAS synthesizes the cyclic dinucleotide 2’3′-cGAMP from ATP and GTP.[1]

-

STING Activation: cGAMP acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[2]

-

Downstream Signaling: Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

ENPP1 is a type II transmembrane glycoprotein that functions as the primary hydrolase of extracellular cGAMP. By degrading cGAMP, ENPP1 curtails the paracrine signaling that can alert neighboring immune cells to the presence of tumor cells, thereby acting as a significant mechanism of immune evasion.

This compound: A Potent ENPP1 Inhibitor

This compound (also referred to as compound 29f) is an orally active and potent inhibitor of ENPP1. Its mechanism of action is the direct inhibition of the phosphodiesterase activity of ENPP1, which prevents the hydrolysis of cGAMP. This leads to an accumulation of extracellular cGAMP, subsequently enhancing STING-mediated type I interferon responses. Preclinical studies have demonstrated that this enhanced immune activation results in the inhibition of tumor growth and can induce immune memory, preventing tumor recurrence.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for this compound and provide a comparison with other known ENPP1 inhibitors.

Table 1: In Vitro Potency of ENPP1 Inhibitors

| Inhibitor | Target | Assay Type | Substrate | IC50 | Reference |

| This compound | ENPP1 | Biochemical | cGAMP hydrolysis | 68 nM | |

| Enpp-1-IN-20 | ENPP1 | Biochemical | Not Specified | 0.09 nM | |

| Enpp-1-IN-20 | ENPP1 | Cell-based | Not Specified | 8.8 nM | |

| A lead phosphonate series compound | ENPP1 | Biochemical | Not Specified | 1.2 nM | |

| AVA-NP-695 | ENPP1 | Biochemical | p-Nph-5′-TMP | 14 ± 2 nM |

Table 2: In Vivo Efficacy of this compound

| Inhibitor | Cancer Model | Key Findings | Reference |

| This compound | CT26 Syngeneic Model | Inhibits tumor growth and increases anti-PD-L1 responses. |

Note: Specific quantitative in vivo data such as tumor growth inhibition (TGI) percentages and dosing regimens for this compound are not detailed in the currently available public literature.

Mandatory Visualizations

Signaling Pathways and Mechanism of Action

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound on ENPP1.

Experimental Workflows

Caption: A generalized experimental workflow for the characterization of this compound.

Experimental Protocols

The following are representative protocols for the characterization of ENPP1 inhibitors like this compound, based on standard methodologies in the field.

Biochemical ENPP1 Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1.

Principle: This assay measures the enzymatic activity of ENPP1 by quantifying the hydrolysis of its substrate, 2’3’-cGAMP. The amount of product (AMP/GMP) generated is measured, and the inhibition of this reaction by this compound is determined. A common method for detection is a competitive fluorescence polarization immunoassay.

Materials:

-

Recombinant human ENPP1 protein

-

2’3’-cGAMP (substrate)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

-

DMSO

-

Detection reagent kit (e.g., Transcreener® AMP²/GMP² Assay)

-

384-well plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations.

-

Assay Plate Preparation: Add the diluted inhibitor solutions to the wells of a 384-well plate. Include controls for 100% enzyme activity (vehicle only) and no enzyme activity (buffer only).

-

Enzyme Addition and Pre-incubation: Add recombinant human ENPP1 to all wells except the no-enzyme control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 2’3’-cGAMP to all wells.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection: Stop the reaction and measure the amount of AMP/GMP produced using the detection reagent according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based STING Pathway Activation Assay

Objective: To assess the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context.

Principle: This assay utilizes a reporter cell line, such as THP-1 Dual™ cells, which express a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter. Inhibition of ENPP1 on the surface of cells prevents the degradation of exogenously added cGAMP, which then activates the STING pathway in the reporter cells, leading to measurable reporter gene expression.

Materials:

-

THP-1 Dual™ reporter cells

-

Cell culture medium

-

This compound

-

2’3’-cGAMP

-

Luciferase detection reagent (e.g., QUANTI-Luc™)

-

96-well plates

Procedure:

-

Cell Seeding: Seed THP-1 Dual™ reporter cells in a 96-well plate and allow them to adhere.

-

Inhibitor Treatment: Treat the cells with serial dilutions of this compound and incubate for a short period.

-

cGAMP Stimulation: Stimulate the cells with a fixed concentration of exogenous 2’3’-cGAMP.

-

Incubation: Incubate for 16-24 hours to allow for STING activation and reporter gene expression.

-

Supernatant Collection and Detection: Collect the cell culture supernatant and measure luciferase activity using a luminometer according to the detection reagent's protocol.

-

Data Analysis: Determine the fold-increase in STING activation in the presence of the inhibitor compared to the vehicle control.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Principle: A syngeneic tumor model, where cancer cells from the same genetic background as the mouse strain are implanted, is used to study the effects of immunotherapies. The efficacy of this compound is assessed by monitoring tumor growth and survival.

Materials:

-

BALB/c mice

-

CT26 colon carcinoma cells

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

-

Tumor Monitoring: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Analyze tumor growth curves and survival data to determine the anti-tumor efficacy of this compound. Tumors can also be excised for further analysis, such as immune cell infiltration by flow cytometry or immunohistochemistry.

Conclusion

This compound is a potent inhibitor of ENPP1 that effectively enhances the activation of the cGAS-STING pathway by preventing the degradation of the immune-stimulatory molecule cGAMP. The preclinical data and the methodologies outlined in this guide demonstrate the potential of this compound as a promising agent in cancer immunotherapy. The provided protocols offer a framework for the continued investigation and characterization of this and other ENPP1 inhibitors, which are poised to play a significant role in the next generation of immuno-oncology therapeutics.

References

The Role of Enpp-1-IN-19 in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME), primarily through its enzymatic degradation of cyclic GMP-AMP (cGAMP), a key signaling molecule in the anti-tumor STING (Stimulator of Interferon Genes) pathway.[1][2] High ENPP1 expression in tumors is often correlated with an immunosuppressive TME, poor prognosis, and resistance to immunotherapy.[2][3] Enpp-1-IN-19 is a potent and orally active inhibitor of ENPP1, designed to block its enzymatic activity and thereby enhance anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the TME, and detailed experimental protocols for its evaluation.

Introduction: ENPP1 as an Innate Immune Checkpoint

The cGAS-STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[2] Upon activation, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING. STING activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), to the TME.

ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular cGAMP, effectively dampening the STING-mediated anti-tumor immune response. By degrading cGAMP, ENPP1 prevents the activation of STING in immune cells within the TME, creating an immunosuppressive shield that allows tumors to evade immune surveillance. Additionally, ENPP1-mediated hydrolysis of ATP contributes to the production of adenosine, another immunosuppressive molecule in the TME. Therefore, inhibition of ENPP1 represents a promising therapeutic strategy to "reawaken" the innate immune system against cancer.

This compound: A Potent ENPP1 Inhibitor

This compound is a small molecule inhibitor of ENPP1. Its primary mechanism of action is the competitive inhibition of the ENPP1 enzymatic activity, thereby preventing the hydrolysis of its key substrate, cGAMP.

Biochemical Potency

This compound has been shown to be a potent inhibitor of ENPP1's cGAMP hydrolysis activity.

| Compound | Target | IC50 (nM) | Assay Condition |

| This compound | ENPP1 | 68 | cGAMP hydrolysis |

Note: Data for other ENPP1 inhibitors are included for comparison.

| Compound | Target | IC50 (nM) | Assay Condition |

| LCB33 | ENPP1 | 1 | cGAMP hydrolysis |

| ISM5939 | ENPP1 | 0.63 | 2,3-cGAMP degradation |

In Vivo Anti-Tumor Efficacy

Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor activity of ENPP1 inhibitors, including their ability to enhance the efficacy of immune checkpoint blockade. While specific in vivo efficacy data for this compound is limited in the public domain, data from other potent ENPP1 inhibitors in the CT26 colon carcinoma model provide a strong rationale for its potential.

| Compound | Animal Model | Dosage & Administration | Monotherapy TGI (%) | Combination Therapy (with anti-PD-L1) TGI (%) |

| LCB33 | CT26 syngeneic mouse model | 5 mg/kg, oral administration | 39 | 72 |

| ISM5939 | CT26 syngeneic mouse model | 20 mg/kg, twice a day | Not specified | Significant synergistic effect |

TGI: Tumor Growth Inhibition

Modulation of the Tumor Microenvironment by this compound

By inhibiting ENPP1, this compound is expected to induce significant changes within the tumor microenvironment, shifting it from an immunosuppressive to an immunopermissive state.

Re-activation of the cGAS-STING Pathway

The primary effect of this compound is the accumulation of extracellular cGAMP in the TME. This increased cGAMP concentration leads to enhanced activation of the STING pathway in tumor-infiltrating immune cells, particularly dendritic cells.

Enhanced Anti-Tumor Immune Infiltration

The production of type I interferons and other chemokines downstream of STING activation promotes the recruitment of various immune effector cells into the tumor. This "inflamed" or "hot" TME is more susceptible to immune-mediated killing. ENPP1 inhibition has been shown to increase the infiltration of CD8+ T cells, NK cells, and dendritic cells while decreasing the population of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro ENPP1 Inhibition Assay (cGAMP Hydrolysis)

Objective: To determine the IC50 of this compound for the inhibition of ENPP1-mediated cGAMP hydrolysis.

Materials:

-

Recombinant human ENPP1

-

2'3'-cGAMP

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 9.0), 150 mM NaCl, 1 mM CaCl2, 1 µM ZnCl2

-

AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add recombinant ENPP1 to each well to a final concentration of approximately 0.5-1 nM.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the reaction by adding 2'3'-cGAMP to a final concentration around its Km value (e.g., 10-20 µM).

-

Incubate the reaction at 37°C for 60-120 minutes.

-

Stop the reaction and detect the amount of AMP and/or GMP produced using a suitable detection kit according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with anti-PD-L1 in a syngeneic mouse model.

Materials:

-

6-8 week old female BALB/c mice

-

CT26 colon carcinoma cells

-

This compound formulated for oral gavage

-

Anti-mouse PD-L1 antibody

-

Vehicle control for this compound

-

Isotype control for anti-PD-L1

-

Calipers

Procedure:

-

Subcutaneously inject 1 x 10^6 CT26 cells into the right flank of each mouse.

-

Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., daily oral gavage)

-

Group 3: Anti-PD-L1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

-

Group 4: this compound + Anti-PD-L1 antibody

-

-

Administer treatments according to the defined schedule.

-

Continue to monitor tumor volume and body weight throughout the study.

-

Euthanize mice when tumors reach a predetermined endpoint or at the end of the study.

-

Excise tumors for weight measurement and further analysis (e.g., flow cytometry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify the changes in immune cell populations within the TME following treatment with this compound.

Materials:

-

Excised tumors

-

Tumor dissociation kit

-

Red blood cell lysis buffer

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, NK1.1, CD11c, MHC-II, PD-1)

-

Live/dead stain

-

Flow cytometer

Procedure:

-

Process excised tumors into single-cell suspensions using a tumor dissociation kit.

-

Lyse red blood cells using a lysis buffer.

-

Wash and resuspend the cells in flow cytometry buffer.

-

Stain the cells with a live/dead marker to exclude non-viable cells from the analysis.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against the desired cell surface markers.

-

For intracellular markers (e.g., FoxP3 for regulatory T cells), perform fixation and permeabilization followed by intracellular staining.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations.

Conclusion

This compound, as a potent inhibitor of ENPP1, holds significant promise as a novel cancer immunotherapy agent. By blocking the degradation of extracellular cGAMP, it can effectively reactivate the STING pathway, leading to a more robust anti-tumor immune response. The preclinical data from other potent ENPP1 inhibitors strongly suggest that this compound has the potential to inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other ENPP1 inhibitors, facilitating their continued development as next-generation cancer therapeutics. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be crucial in its translation to the clinical setting.

References

Enpp-1-IN-19 cGAMP Hydrolysis Inhibition Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical negative regulator of the innate immune system.[1] It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the stimulator of interferon genes (STING) pathway.[2] The cGAS-STING pathway is a crucial component of the innate immune response to cytosolic DNA, triggering the production of type I interferons and other pro-inflammatory cytokines essential for anti-tumor and anti-viral immunity. By degrading cGAMP, ENPP1 dampens STING signaling, acting as an immune checkpoint.[2] In the tumor microenvironment, elevated ENPP1 activity can suppress anti-tumor immunity, making it a compelling target for cancer immunotherapy.

This guide provides a comprehensive overview of the biochemical assay used to screen and characterize inhibitors of ENPP1, such as Enpp-1-IN-19, focusing on the inhibition of cGAMP hydrolysis.

ENPP1-cGAMP Signaling Pathway

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is sensed by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes cGAMP, which can be exported to the extracellular space. Extracellular cGAMP can then be taken up by neighboring immune cells, activating the STING pathway in a paracrine manner. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP into AMP and GMP, thereby preventing STING activation. Inhibition of ENPP1 preserves extracellular cGAMP, leading to enhanced STING signaling and a subsequent anti-tumor immune response.

Experimental Protocols

The following protocols describe common methods for assessing the inhibition of ENPP1-mediated cGAMP hydrolysis. These assays are adaptable for high-throughput screening (HTS) and detailed kinetic studies.

Biochemical ENPP1 Inhibition Assay (Fluorescence-Based)

This protocol outlines a general fluorescence-based assay to determine the potency (e.g., IC50) of a test compound against recombinant ENPP1.

Materials:

-

Recombinant Human ENPP1

-

2'3'-cGAMP (substrate)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1.5 mM CaCl₂, and 10 µM ZnCl₂

-

Detection Reagent: A system to detect AMP/GMP, such as the Transcreener® AMP²/GMP² Assay Kit

-

384-well assay plates

-

Plate reader capable of fluorescence polarization or TR-FRET

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Enzyme Preparation: Thaw the recombinant ENPP1 enzyme on ice and dilute it to the desired working concentration (e.g., 1-3 nM) in cold Assay Buffer.

-

Assay Plate Setup:

-

Add the diluted test compounds or vehicle control (DMSO in Assay Buffer) to the appropriate wells of the 384-well plate.

-

Add the diluted ENPP1 enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cGAMP substrate to all wells. A typical final concentration is 5 µM.

-

Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-180 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., Transcreener® AMP²/GMP² Assay Kit).

-

Measurement: Read the plate on a suitable plate reader.

Alternative Assay Formats

-

Luminescence-Based Assays: These assays can measure the depletion of ATP, another ENPP1 substrate. The remaining ATP is quantified using a luciferase/luciferin system.

-

Chromatography-Based Assays (TLC): For more direct measurement, radiolabeled [³²P]cGAMP can be used. The reaction products are separated by thin-layer chromatography (TLC) and quantified by autoradiography.

Data Presentation and Analysis

The results of the inhibition assay are typically presented as the percentage of inhibition at various compound concentrations. This data is then used to calculate the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Data Analysis Steps:

-

Subtract the background signal (no enzyme control) from all data points.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

Quantitative Data Summary

| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Reference |

| Example Inhibitor | ENPP1 | Biochemical | cGAMP | Value | Value | Citation |

| Enpp-1-IN-1 | ENPP1 | Biochemical | p-Nph-5'-TMP | 11 | - | |

| Enpp-1-IN-1 | ENPP1 | Biochemical | 2'3'-cGAMP | - | ≤ 100 | |

| SR-8314 | ENPP1 | Biochemical | Not Specified | - | 79 | |

| MV-626 | ENPP1 | Biochemical | cGAMP | Data not available | Data not available |

Note: The table is populated with example data for illustrative purposes. Researchers should determine these values experimentally for this compound.

Conclusion

The ENPP1 cGAMP hydrolysis inhibition assay is a critical tool in the discovery and development of novel cancer immunotherapies. By providing a robust and quantifiable method to assess the potency of inhibitors like this compound, this assay enables the identification of lead compounds that can enhance the cGAS-STING pathway's anti-tumor activity. The detailed protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers working to advance this promising therapeutic strategy.

References

Understanding the Pharmacokinetics of ENPP1 Inhibitors: A Technical Guide

Disclaimer: As of November 2025, specific public information regarding a compound designated "Enpp-1-IN-19" is not available. This guide will, therefore, detail the mechanism of action and pharmacokinetic profiles of potent and selective ENPP1 inhibitors based on publicly available scientific literature for representative compounds. The principles, pathways, experimental protocols, and data presented are illustrative of how a compound like this compound would be characterized.

**Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway. By hydrolyzing the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity. Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine. Small molecule inhibitors of ENPP1 are designed to block these activities, thereby restoring STING-mediated immune responses. This document provides a comprehensive overview of the pharmacokinetics of ENPP1 inhibitors, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols used for their characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage in cancer. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP. This molecule is then exported from the cell to signal to adjacent immune cells, where it binds to and activates the STING protein. STING activation initiates a signaling cascade that leads to the production of type I interferons and other cytokines, resulting in a robust anti-tumor immune response.

ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP, effectively acting as a brake on the STING pathway by preventing its activation in responder cells.[1][2] ENPP1 inhibitors are therapeutic agents designed to block this enzymatic activity. By doing so, they prevent the degradation of extracellular 2'3'-cGAMP, leading to its accumulation and enhanced activation of the STING pathway in the tumor microenvironment.

Pharmacokinetics of Representative ENPP1 Inhibitors

While specific data for this compound is unavailable, studies on other small molecule ENPP1 inhibitors provide valuable insights into their likely pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for representative compounds from preclinical studies.

| Compound | Species | Route | Dose | Cmax | t1/2 (serum) | t1/2 (tumor) | Oral Bioavailability (%) | Reference |

| STF-1623 | Mouse | SC | 50 mg/kg | 23 µg/mL | 1.7 hours | 6.6 hours | Not Reported | [1] |

| STF-1623 | Mouse | Systemic | - | - | 10-15 min | - | Not Reported | [1] |

| OC-1 | Mouse | Oral | - | - | - | - | 72 | [3] |

| OC-1 | Rat | Oral | - | - | - | - | 63 | |

| RBS2418 | Human | Oral | 100-200 mg BID | >17-40 fold above EC90 | - | - | Excellent | |

| Compound 27 | Mouse, Rat, Dog | - | - | Low plasma clearance | - | - | - | |

| Prodrug 36 | Mouse | Oral | - | - | - | - | Improved |

SC: Subcutaneous, Cmax: Maximum plasma concentration, t1/2: Half-life

These data indicate that ENPP1 inhibitors can be developed with favorable pharmacokinetic properties, including oral bioavailability and, in some cases, preferential accumulation and longer residence time in tumors compared to serum. For instance, STF-1623 exhibits a significantly longer half-life in the tumor than in the serum, suggesting target-mediated drug disposition. Prodrug strategies are also being employed to enhance the oral bioavailability of potent phosphonate inhibitors.

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following provides a detailed methodology for a typical in vivo pharmacokinetic study of a small molecule ENPP1 inhibitor in a murine model.

1. Animal Models and Husbandry:

-

Species: BALB/c or C57BL/6 mice, 6-8 weeks old.

-

Tumor Model: Syngeneic tumor models such as EMT6 (breast cancer) or MC38 (colon adenocarcinoma) are commonly used. Tumors are established by subcutaneous injection of cancer cells.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Administration:

-

Formulation: The ENPP1 inhibitor is formulated in a suitable vehicle (e.g., a solution of DMSO and PEG400, or a suspension in sunflower oil).

-

Route of Administration: Depending on the compound's properties and the study's objective, administration can be intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO) gavage.

-

Dose Levels: A range of doses is typically evaluated to determine dose-proportionality of exposure.

3. Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected via methods such as retro-orbital sinus, facial vein, or tail vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).

-

Tissue Sampling: At the end of the study or at specific time points, animals are euthanized, and tumors and other relevant tissues (e.g., liver, kidney) are collected, weighed, and flash-frozen.

4. Sample Processing and Bioanalysis:

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Tissue Homogenization: Tissue samples are homogenized in a suitable buffer.

-

Quantification: The concentration of the ENPP1 inhibitor in plasma and tissue homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Data Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

For oral administration, bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

References

- 1. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

Navigating Target Engagement of ENPP1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific public information regarding a compound designated "Enpp-1-IN-19" is not available in peer-reviewed literature. This guide will, therefore, detail the principles and methodologies for studying the target engagement of ENPP1 inhibitors using publicly available data for other well-characterized molecules as illustrative examples. The experimental protocols and data presented are representative of how a novel compound like this compound would be characterized.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity and a promising therapeutic target in oncology. By hydrolyzing the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 acts as a key negative regulator of the STING (Stimulator of Interferator of Interferon Genes) pathway. Inhibition of ENPP1 enhances the innate immune response to cancer by increasing the concentration of cGAMP in the tumor microenvironment, leading to STING activation and a subsequent anti-tumor immune response. This technical guide provides an in-depth overview of the methodologies used to study the target engagement of ENPP1 inhibitors, including quantitative data for representative compounds, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Potency of Representative ENPP1 Inhibitors

The following table summarizes the biochemical and cellular potencies of several publicly disclosed ENPP1 inhibitors. This data is crucial for comparing the efficacy of novel inhibitors.

| Compound | Assay Type | Species | Substrate | Potency (IC₅₀/Kᵢ) | Reference |

| Enpp-1-IN-20 | Biochemical | Not Specified | Not Specified | 0.09 nM (IC₅₀) | [1] |

| Cell-based | Not Specified | Not Specified | 8.8 nM (IC₅₀) | [1] | |

| SR-8314 | Biochemical | Human | ATP | 79 nM (Kᵢ) | [2][3][4] |

| STF-1623 | Biochemical | Mouse | ³²P-cGAMP | 16 nM (Kᵢ,app) | |

| Cell-based | Human | cGAMP | 68 nM (IC₅₀) | ||

| AVA-NP-695 | Biochemical | Human | p-Nph-5′-TMP | 14 ± 2 nM (IC₅₀) | |

| SR-8541A | Biochemical | Human | Not Specified | 3.6 nM (IC₅₀), 1.9 nM (Kᵢ) | |

| MV-626 | Biochemical | Not Specified | ATP | 5-18 (unit not specified) |

Signaling Pathways

ENPP1 in the cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, cGAS synthesizes cGAMP, which binds to and activates STING, leading to the production of type I interferons and a subsequent anti-tumor immune response. ENPP1, a transmembrane protein, hydrolyzes extracellular cGAMP, thereby acting as a negative regulator of this pathway.

Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.

ENPP1 in Adenosine Signaling Pathway

ENPP1 can also contribute to an immunosuppressive tumor microenvironment through the production of adenosine. ENPP1 hydrolyzes extracellular ATP to AMP, which is then converted to adenosine by CD73. Adenosine can then bind to receptors on immune cells, leading to immunosuppression.

Caption: ENPP1 contributes to immunosuppressive adenosine production in the tumor microenvironment.

Experimental Protocols

ENPP1 Enzymatic Inhibition Assay

This assay is fundamental to determining the direct inhibitory potency of a compound against the ENPP1 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant ENPP1.

Materials:

-

Recombinant Human ENPP1

-

Assay Buffer: 50 mM Tris-HCl (pH 9.5), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂.

-

Substrate: p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5′-TMP) or 2'3'-cGAMP.

-

Test Compound (e.g., this compound) serially diluted in DMSO.

-

96-well microplate.

-

Plate reader for absorbance or fluorescence detection.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute into the Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Add the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the substrate to all wells.

-

Initiate the reaction by adding a fixed concentration of recombinant ENPP1 to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction (e.g., by adding NaOH for the p-Nph-5′-TMP substrate).

-

Measure the absorbance or fluorescence of the product.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Caption: A generalized workflow for an in vitro ENPP1 enzymatic inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To demonstrate direct binding of the inhibitor to ENPP1 in intact cells.

Materials:

-

Cancer cell line with endogenous or overexpressed ENPP1.

-

Cell culture medium and supplements.

-

Test Compound.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Equipment for heating cell suspensions (e.g., PCR thermocycler).

-

Centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Anti-ENPP1 antibody.

Procedure:

-

Culture cells to confluency and treat with the test compound or vehicle for a specified time (e.g., 1 hour).

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble ENPP1 in the supernatant by Western blotting using an anti-ENPP1 antibody.

-

Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Workflow for a Cellular Thermal Shift Assay to confirm ENPP1 target engagement.

Cellular STING Activation Assay

This assay measures the functional consequence of ENPP1 inhibition in cells, which is the enhancement of STING pathway activation.

Objective: To assess the ability of an ENPP1 inhibitor to potentiate cGAMP-mediated STING activation.

Materials:

-

A reporter cell line for STING activation (e.g., THP1-Dual™ cells, which have an IRF-inducible luciferase reporter).

-

Cell culture medium and supplements.

-

2'3'-cGAMP.

-

Test Compound.

-

Luciferase detection reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with a suboptimal concentration of 2'3'-cGAMP.

-

Include appropriate controls (untreated cells, cells with cGAMP only, cells with test compound only).

-

Incubate the plate for a suitable time (e.g., 24 hours) to allow for reporter gene expression.

-

Measure the luciferase activity in the cell supernatant or lysate using a luminometer.

-

An increase in luciferase signal in the presence of the inhibitor and cGAMP, compared to cGAMP alone, indicates potentiation of STING signaling.

Caption: Workflow for a cellular assay to measure STING pathway activation.

Conclusion

The study of ENPP1 inhibitors requires a multi-faceted approach to thoroughly characterize their target engagement and functional consequences. This guide provides a framework for researchers to design and execute experiments to evaluate novel ENPP1 inhibitors. By employing a combination of biochemical assays, cellular target engagement studies like CETSA, and functional cellular assays, the potency and mechanism of action of new chemical entities can be robustly determined, paving the way for the development of new and effective cancer immunotherapies.

References

Preclinical Evaluation of a Novel ENPP1 Inhibitor in Syngeneic Mouse Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific public information regarding a compound designated "Enpp-1-IN-19" is not available. This guide will, therefore, detail the preclinical evaluation of potent and selective ENPP1 inhibitors in syngeneic mouse models based on publicly available scientific literature for representative compounds. The principles, pathways, experimental protocols, and data presented are illustrative of how a compound like this compound would be characterized.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity.[1][2] Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[1][3] Small molecule inhibitors of ENPP1 are designed to block these activities, thereby restoring STING-mediated immune responses. This document provides a comprehensive overview of the preclinical evaluation of ENPP1 inhibitors in syngeneic mouse models, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols used for their characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection, and initiating an immune response.

-

cGAS Activation: Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) becomes activated.

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.

-

STING Activation: 2'3'-cGAMP can act intracellularly or be transported out of the cell to signal to adjacent immune cells. It binds to and activates the STING protein, which is located on the endoplasmic reticulum.

-

Downstream Signaling: STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).

-

Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

-

ENPP1-Mediated Regulation: ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular 2'3'-cGAMP. By degrading 2'3'-cGAMP, ENPP1 effectively acts as a brake on the STING pathway, preventing its activation in responder cells.

Signaling Pathway Diagram

References

Unlocking Innate Immunity in Cancer: A Technical Guide to Investigating ENPP-1 with ENPP-1-IN-19

For Researchers, Scientists, and Drug Development Professionals

Introduction: ENPP-1 as a Key Regulator of Anti-Tumor Immunity

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in the tumor microenvironment (TME).[1][2] This type II transmembrane glycoprotein is the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent immunotransmitter.[3][4] By degrading cGAMP, ENPP1 effectively dampens the stimulator of interferon genes (STING) pathway, a crucial mechanism for initiating anti-tumor immune responses.[5]

High expression of ENPP1 is correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers. It facilitates immune evasion and metastasis by not only hydrolyzing cGAMP but also by contributing to the production of immunosuppressive adenosine. Consequently, inhibiting ENPP1 represents a promising therapeutic strategy to reactivate the innate immune system against cancer. Small molecule inhibitors, such as ENPP-1-IN-19, are being investigated for their potential to block ENPP1 activity, thereby restoring cGAMP levels and unleashing a robust anti-tumor immune response. This technical guide provides an in-depth overview of the role of ENPP1 in innate immunity, the mechanism of action of its inhibitors, and detailed experimental methodologies for their investigation in a cancer context.

The ENPP1-STING Signaling Pathway: A Dual Mechanism of Immune Suppression

ENPP1 exerts its immunosuppressive effects through a dual mechanism. Primarily, it hydrolyzes extracellular cGAMP, preventing its uptake by immune cells and subsequent activation of the STING pathway. This pathway, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines that are essential for a robust anti-cancer response. Secondly, the hydrolysis of cGAMP and ATP by ENPP1 contributes to the production of AMP, which can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73). Adenosine in the TME is known to inhibit the function of various immune cells, further contributing to tumor immune escape.

Quantitative Data for ENPP-1 Inhibitors

The following tables summarize key quantitative data for this compound and other notable ENPP1 inhibitors from preclinical studies.

Table 1: In Vitro Potency of ENPP1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions | Reference(s) |

| This compound | ENPP1 | 68 | - | cGAMP hydrolysis | |

| STF-1623 | human ENPP1 | 0.6 | - | cGAMP degradation | |

| STF-1623 | mouse ENPP1 | 0.4 | - | cGAMP degradation | |

| Compound 32 | ENPP1 | - | < 2 | 3 nM ENPP1, 5 µM cGAMP, pH 7.4 | |

| AVA-NP-695 | ENPP1 | 14 ± 2 | - | p-Nph-5′-TMP substrate | |

| ZXP-8202 | rhENPP1 | pico-molar | - | Enzymatic assay | |

| SR-8314 | ENPP1 | - | 79 | - | |

| E-54 | ENPP1 | - | 13.6 µM (IC50) | Luminescence-based assay |

Table 2: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models

| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |

| This compound | CT26 colon carcinoma | Not specified | Inhibits tumor growth | Potentiates Type I IFN responses, induces immune memory | |

| STF-1623 | EMT6 breast cancer | Subcutaneous injection | Delayed tumor growth | Concentrates in ENPP1-expressing tumors | |

| STF-1623 | Multiple models (breast, pancreatic, colorectal, glioblastoma) | 50 or 100 mg/kg, systemically | Suppressed tumor growth | No detectable adverse effects, crosses blood-brain barrier | |

| Compound 32 | E0771 breast cancer | Systemic dosing | Delayed tumor growth | - | |

| AVA-NP-695 | 4T1 breast cancer | 1 mg/kg, BID, PO | 40% | More effective than anti-PD1 (28%) and Olaparib (33%) alone | |

| AVA-NP-695 | 4T1 breast cancer | 6 mg/kg, BID | Superior to Olaparib and Anti-PD1 | Reduced metastasis | |

| ZXP-8202 | CT26 colon carcinoma | Dosed for 14 days | ~70% | No body weight loss observed |

Table 3: Pharmacokinetic Properties of Selected ENPP1 Inhibitors in Mice

| Inhibitor | Administration | Dose | Serum Half-life (t1/2) | Tumor Half-life (t1/2) | Cmax (Tumor) | Reference(s) |

| STF-1623 | Subcutaneous | Not specified | 1.7 hours | 6.6 hours | 9 µg/g | |

| Compound 32 | IV and SC | 10 mg/kg | 10-15 minutes | - | - | |

| ENPP1-Fc (human isoform) | Not specified | 2.5 mg/kg (3 weekly doses) | 40 hours | - | - | |

| ENPP1-Fc (murine isoform) | Subcutaneous | 8-1 g/kg (daily) | ~6 hours | - | - |

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of ENPP1 inhibitors. The following protocols provide a framework for key experiments.

In Vitro ENPP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ENPP1 inhibitor.

Materials:

-

Recombinant human ENPP1

-

Fluorogenic substrate (e.g., p-Nitrophenyl 5'-thymidine monophosphate (pNP-TMP) or a cGAMP-based fluorescent probe)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)

-

This compound or other test inhibitors

-

96-well microplate

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare a serial dilution of the ENPP1 inhibitor in the assay buffer.

-

Add a fixed concentration of recombinant ENPP1 to each well of the microplate.

-

Add the serially diluted inhibitor to the respective wells. Include a no-inhibitor control and a no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular STING Activation Assay

Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Materials:

-

THP-1 Dual™ reporter cells (or other suitable reporter cell line expressing a luciferase or SEAP reporter gene under the control of an IRF3-inducible promoter)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

2'3'-cGAMP

-

This compound or other test inhibitors

-

96-well cell culture plate

-

Luciferase or SEAP detection reagent

-

Luminometer or spectrophotometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ENPP1 inhibitor for a pre-determined time (e.g., 1-2 hours).

-

Add a suboptimal concentration of exogenous 2'3'-cGAMP to the wells to ensure substrate availability for ENPP1.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Measure the reporter gene expression (luciferase or SEAP activity) according to the manufacturer's instructions.

-

Analyze the data to determine the EC50 of the ENPP1 inhibitor for STING pathway activation.

In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent mouse model.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma, 4T1 breast cancer, MC38 colon adenocarcinoma)

-

This compound or other test inhibitors formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, ENPP1 inhibitor, and any combination therapy groups).

-

Administer the treatments according to the planned schedule and dosage.

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration, cytokine analysis).

-

Analyze the tumor growth data to determine the tumor growth inhibition (TGI) for each treatment group.

References

- 1. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enpp-1-IN-19 In Vitro Assay Protocol for cGAMP Hydrolysis: A Detailed Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to performing an in vitro assay to determine the inhibitory activity of Enpp-1-IN-19 on the hydrolysis of 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) by the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING innate immune signaling pathway by hydrolyzing its second messenger, cGAMP.[1][2] Inhibition of ENPP1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][3] this compound is a potent inhibitor of ENPP1, with a reported IC₅₀ value of 68 nM for the inhibition of cGAMP hydrolysis.[4] This application note details the protocols for assessing the in vitro potency of this compound and other potential ENPP1 inhibitors.

Signaling Pathway and Experimental Principle

The cGAS-STING pathway is activated upon detection of cytosolic double-stranded DNA (dsDNA), leading to the synthesis of cGAMP by cGAS. cGAMP then binds to the stimulator of interferon genes (STING) protein, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thus attenuating this immune response. The in vitro assay described here measures the ability of this compound to inhibit this hydrolytic activity of ENPP1.

Quantitative Data Summary

The following tables summarize key quantitative data for the ENPP1-mediated hydrolysis of cGAMP and its inhibition.

Table 1: Kinetic Parameters of ENPP1 for cGAMP Hydrolysis

| Parameter | Value | Reference |

| Km | 15 µM | |

| kcat | 4 s-1 |

Table 2: Inhibitory Potency of Selected ENPP1 Inhibitors

| Inhibitor | IC₅₀ (cGAMP Hydrolysis) | Reference |

| This compound | 68 nM | |

| Compound 4e | 188 nM | |

| STF-1084 | Ki = 33 nM | |

| QS1 | Ki = 1.6 µM (at pH 7.4) |

Experimental Protocols

Two primary methods for assessing ENPP1 activity and its inhibition are detailed below: a fluorescence polarization-based assay suitable for high-throughput screening and a direct, radiolabel-based TLC assay.

Protocol 1: Fluorescence Polarization (FP) Based High-Throughput Assay

This assay is a homogeneous, mix-and-read method ideal for screening large compound libraries. It relies on the detection of AMP and GMP, the products of cGAMP hydrolysis, using a competitive immunoassay format.

Materials:

-

Recombinant human ENPP1

-

2'3'-cGAMP

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

-

Transcreener® AMP²/GMP² FP Assay Kit (or similar)

-

384-well, black, low-volume plates

-

Plate reader capable of measuring fluorescence polarization

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Dilute recombinant ENPP1 in cold Assay Buffer to a working concentration (e.g., 100-200 pM).

-

Prepare a working solution of cGAMP in Assay Buffer at a concentration close to its Km (e.g., 10-20 µM).

-

-

Assay Setup (384-well plate):

-

Add 2.5 µL of the diluted this compound or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.

-

Add 2.5 µL of the diluted ENPP1 enzyme solution to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 5 µL of the cGAMP substrate solution to all wells.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare the detection mix from the Transcreener® AMP²/GMP² FP Assay Kit according to the manufacturer's instructions.

-

Add 10 µL of the detection mix to each well.

-

Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the high (no inhibitor) and low (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Radiolabeled cGAMP Hydrolysis Assay using Thin-Layer Chromatography (TLC)

This method directly measures the degradation of radiolabeled cGAMP and is considered a gold-standard assay.

Materials:

-

Recombinant human ENPP1

-

[α-³²P]GTP and ATP

-

Purified cGAMP synthase (cGAS)

-

This compound

-

Reaction Buffer: 100 mM Tris-HCl (pH 9.0), 150 mM NaCl, 500 µM CaCl₂, 10 µM ZnCl₂

-

TLC plates (e.g., Silica Gel 60 F254)

-

Developing Solvent: 85% ethanol, 5 mM NH₄HCO₃

-

Phosphorimager system

Procedure:

-

Synthesis of [³²P]-cGAMP:

-

Synthesize [³²P]-cGAMP by incubating purified cGAS with [α-³²P]GTP, unlabeled ATP, and herring testis DNA.

-

Purify the resulting [³²P]-cGAMP using reverse-phase HPLC.

-

-

ENPP1 Hydrolysis Reaction:

-

Prepare a reaction mixture containing 1-10 nM of recombinant ENPP1 in the Reaction Buffer.

-

Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 1-5 µM of [³²P]-cGAMP.

-

Incubate the reaction at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.

-

-

TLC Analysis:

-

Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Spot a small volume (e.g., 1 µL) of the reaction mixture onto a TLC plate.

-

Develop the TLC plate using the developing solvent.

-

Dry the plate and expose it to a phosphor screen.

-

Visualize and quantify the separated [³²P]-cGAMP and the hydrolyzed product using a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of cGAMP hydrolysis for each inhibitor concentration.

-

Determine the IC₅₀ value as described in Protocol 1.

-

Concluding Remarks

The protocols outlined in this application note provide robust and reliable methods for the in vitro characterization of this compound and other ENPP1 inhibitors. The choice between the fluorescence polarization and the TLC-based assay will depend on the specific needs of the researcher, with the FP assay being more amenable to high-throughput applications. Accurate determination of the inhibitory potency of compounds like this compound is a critical step in the development of novel cancer immunotherapies targeting the cGAS-STING pathway.

References

Application Notes and Protocols for Enpp-1-IN-19 in Cell-Based STING Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-tumor and anti-viral immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the immune response, which can be exploited by tumors to evade immune surveillance.[1][2]

Enpp-1-IN-19 is a small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP.[3] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then be taken up by surrounding immune and stromal cells to activate the STING pathway.[2] This activation triggers the TBK1-IRF3 signaling axis, culminating in the production of type I interferons and other pro-inflammatory cytokines, thereby promoting a robust anti-tumor immune response.[2] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity and potential as a therapeutic agent.

Data Presentation

The following tables summarize the in vitro potency of this compound in comparison to other known ENPP1 inhibitors. Note that IC50 values can vary based on experimental conditions.

Table 1: Biochemical Potency of Selected ENPP1 Inhibitors

| Inhibitor | Target | Substrate | Potency (IC50/Kᵢ) | Reference |

| This compound | ENPP1 | cGAMP | IC50 = 68 nM | |

| Enpp-1-IN-16 (Compound 54) | ENPP1 | Not Specified | IC50 = 1 - 10 nM | |

| AVA-NP-695 | ENPP1 | p-Nph-5′-TMP | IC50 = 14 ± 2 nM | |

| A lead phosphonate series compound | ENPP1 | Not Specified | IC50 = 1.2 nM | |

| SR-8314 | Human ENPP1 | Not Specified | Kᵢ = 79 nM |

Signaling Pathway

The diagram below illustrates the mechanism by which this compound enhances STING pathway activation. By inhibiting ENPP1, this compound prevents the hydrolysis of extracellular cGAMP, leading to its accumulation and subsequent uptake by nearby cells. This activates the STING signaling cascade, resulting in the transcription of pro-inflammatory cytokines.

Caption: ENPP1 inhibition by this compound enhances STING signaling.

Experimental Protocols

In Vitro ENPP1 Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant ENPP1.

Materials:

-

Recombinant human ENPP1 (rhENPP1)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂

-

Substrate: 2'3'-cGAMP

-

96-well or 384-well plates

-

Detection reagents (e.g., Transcreener® AMP²/GMP² Assay Kit)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration should be kept low (e.g., ≤1%).

-

In a microplate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

-

Add rhENPP1 to each well to a final concentration of approximately 3 nM.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 2'3'-cGAMP to a final concentration of 5 µM.

-

Incubate the plate at 37°C for a duration determined by enzyme titration to ensure the reaction is within the linear range (e.g., 60 minutes).

-

Stop the reaction and measure the amount of AMP/GMP produced according to the detection kit manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Assay for STING Activation

This assay measures the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context. A co-culture system is often employed, using a cell line that expresses high levels of ENPP1 and a reporter cell line that indicates STING pathway activation.

Materials:

-

High ENPP1-expressing cells (e.g., MDA-MB-231 breast cancer cells)

-

STING reporter cells (e.g., THP-1 Dual™ cells with an ISRE-luciferase reporter)

-

This compound

-

2'3'-cGAMP

-

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

Luciferase detection reagent (e.g., QUANTI-Luc™)

-

Luminometer

Procedure:

-